methyl N-[4-[(4-fluorophenyl)methyl-prop-2-ynyl-amino]-2,6-dimethyl-phenyl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
HN37, also known as pynegabine, is a potent and chemically stable antiepileptic drug candidate. It is a structural analog of retigabine, a previously marketed antiepileptic drug. HN37 has demonstrated enhanced activation potency toward neuronal Kv7 channels and high in vivo efficacy in various pre-clinical seizure models .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of HN37 involves a three-step process that includes unconventional methoxycarbonylation and highly efficient Buchwald–Hartwig cross-coupling . The core reaction is the palladium-catalyzed Buchwald–Hartwig cross-coupling of bromide and commercially available p-fluorobenzylamine . This method avoids the use of hazardous reagents and does not require column chromatographic purification, making it feasible for industrial production .
化学反応の分析
Types of Reactions: HN37 undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s chemical stability is enhanced by deleting the ortho liable NH2 group and installing two adjacent methyl groups to the carbamate motif .
Common Reagents and Conditions: Common reagents used in the synthesis of HN37 include palladium catalysts and p-fluorobenzylamine . The reaction conditions are optimized to avoid hazardous reagents and ensure high yield and purity .
Major Products: The major product formed from these reactions is HN37 itself, which exhibits enhanced activation potency toward neuronal Kv7 channels .
科学的研究の応用
HN37 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is primarily being investigated as an antiepileptic drug due to its high efficacy in pre-clinical seizure models . Additionally, HN37’s unique mechanism of action makes it a valuable tool for studying neuronal Kv7 channels and their role in various neurological disorders .
作用機序
HN37 exerts its effects by enhancing the activation potency of neuronal Kv7 channels, which are crucial for regulating intrinsic electrical properties in excitable cells . The compound binds to specific sites on the Kv7 channels, stabilizing their open conformation and thereby reducing neuronal excitability . This mechanism is particularly effective in treating epilepsy and other neurological disorders characterized by hyper-excitation of neurons .
類似化合物との比較
HN37 is a structural analog of retigabine, but it offers several advantages over its predecessor. Retigabine was discontinued due to serious side effects, including skin discoloration and retinal pigment abnormalities . In contrast, HN37 has improved chemical stability, stronger efficacy, and a better safety margin . Other similar compounds include cannabidiol (CBD) and phosphatidylinositol 4,5-bisphosphate (PIP2), which also target Kv7 channels but have different binding modes and activation mechanisms .
Conclusion
HN37 is a promising antiepileptic drug candidate with significant potential in scientific research and clinical applications. Its unique mechanism of action, enhanced chemical stability, and high efficacy make it a valuable compound for further investigation and development.
特性
分子式 |
C20H21FN2O2 |
---|---|
分子量 |
340.4 g/mol |
IUPAC名 |
methyl N-[4-[(4-fluorophenyl)methyl-prop-2-ynylamino]-2,6-dimethylphenyl]carbamate |
InChI |
InChI=1S/C20H21FN2O2/c1-5-10-23(13-16-6-8-17(21)9-7-16)18-11-14(2)19(15(3)12-18)22-20(24)25-4/h1,6-9,11-12H,10,13H2,2-4H3,(H,22,24) |
InChIキー |
HXUBJZRAVCPBRH-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1NC(=O)OC)C)N(CC#C)CC2=CC=C(C=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。